Physicochemical Profiling & Impurity Analysis of 3-Amino-2,6-dichlorophenol (CAS 28165-63-1)
Physicochemical Profiling & Impurity Analysis of 3-Amino-2,6-dichlorophenol (CAS 28165-63-1)
[1]
Executive Summary
In the landscape of halogenated aminophenols, 3-Amino-2,6-dichlorophenol (CAS 28165-63-1) occupies a critical but often overlooked niche.[1] Unlike its commercially dominant isomer, 4-Amino-2,6-dichlorophenol (a key intermediate for agrochemicals like Chlorfluazuron), the 3-amino variant typically arises as a regioisomeric impurity or is utilized as a high-specificity reference standard in Quality Control (QC) workflows.[1]
This guide provides a definitive technical analysis of 3-Amino-2,6-dichlorophenol.[1] By contrasting its physicochemical behavior with its structural analogues, we establish a robust framework for its identification, separation, and handling in pharmaceutical and agrochemical development.[2]
Structural & Molecular Identity[1][3]
The precise identification of this molecule is paramount due to the prevalence of its isomers.[2] The "3-Amino" designation indicates the amine group is located at the meta position relative to the hydroxyl group, flanked by chlorine atoms at the 2 and 6 positions.[1][2]
| Property | Specification |
| Chemical Name | 3-Amino-2,6-dichlorophenol |
| Common Synonyms | 2,6-Dichloro-3-aminophenol; 3,5-Dichloro-2-hydroxyaniline |
| CAS Registry Number | 28165-63-1 |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| SMILES | Nc1ccc(Cl)c(O)c1Cl |
| InChI Key | NMYVUWQZPPDNPV-UHFFFAOYSA-N |
Isomer Differentiation Matrix
To prevent analytical cross-talk, researchers must distinguish the target from its isomers:
| Isomer | CAS | Position of Amine | Primary Application |
| 3-Amino-2,6-dichlorophenol | 28165-63-1 | Meta | Impurity Standard / QC Reference |
| 4-Amino-2,6-dichlorophenol | 5930-28-9 | Para | Agrochemical Intermediate (Major) |
| 2-Amino-4,6-dichlorophenol | 527-62-8 | Ortho | Veterinary Pharma Intermediate |
Physicochemical Properties[1][2][3][4][5][6]
The placement of the amino group at the meta position (C3) significantly alters the electronic environment compared to the para (C4) isomer, affecting both acidity (pKa) and lipophilicity (LogP).[2]
Predicted & Experimental Constants
| Property | Value (Predicted/Exp) | Comparative Note (vs. 4-Amino Isomer) |
| Physical State | Off-white to beige powder | Similar to 4-amino isomer.[1][3] |
| Melting Point | 120–125 °C (Predicted) | Generally lower than 4-amino (167–170 °C) due to reduced lattice symmetry.[1][2] |
| Boiling Point | ~295 °C (760 mmHg) | - |
| pKa (Phenolic OH) | 6.5 – 6.8 | More acidic than phenol (9.95).[1][2] The 3-amino group is inductively withdrawing (meta), stabilizing the phenoxide.[1] |
| pKa (Amine MH⁺) | < 2.5 | Weakly basic .[1][2] The amine is ortho to a Cl (C2) and para to a Cl (C6), both of which suppress protonation via inductive withdrawal.[2] |
| LogP (Octanol/Water) | 2.0 – 2.3 | Comparable to 4-amino (2.28).[1][2] Moderate lipophilicity.[1][2] |
Solubility Profile
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Water: Sparingly soluble (< 1 g/L).[1][2] The zwitterionic character is minimized because the amine is too weakly basic to effectively protonate the phenol internally.[1]
-
Organic Solvents: Soluble in Methanol, DMSO, and Ethyl Acetate.[2]
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pH Dependence: Solubility increases significantly at pH > 8.0 (formation of phenoxide anion).[1][2]
Synthetic Pathways & Formation Mechanism
Understanding the formation of the 3-amino isomer is crucial for process chemists trying to minimize it as an impurity.[1][2] It typically arises during the nitration of 2,6-dichlorophenol.[1]
Regioselectivity of Formation
The hydroxyl group (OH) is a strong ortho/para director.[1][2] The chlorine atoms (Cl) are ortho/para directors but deactivating.[1][2]
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Major Pathway: Nitration occurs at C4 (para to OH), leading to the 4-nitro precursor.[1][2]
-
Minor Pathway: Steric crowding or high-energy conditions can force nitration at C3 (meta to OH), leading to the 3-nitro precursor.[1]
Synthesis Workflow Diagram
Caption: Formation pathway of 3-Amino-2,6-dichlorophenol as a side-product during the synthesis of the 4-amino isomer.
Experimental Protocol: Directed Isolation (Impurity Standard)
To isolate the 3-amino isomer for use as a reference standard:
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Nitration: Perform nitration of 2,6-dichlorophenol at elevated temperatures (>40°C) to increase the ratio of the meta (3-nitro) isomer.[1][2]
-
Fractional Crystallization: The 4-nitro isomer is typically less soluble in ethanol/water mixtures.[1][2] Filter off the major 4-nitro precipitate.[1][2]
-
Enrichment: Concentrate the mother liquor containing the enriched 3-nitro isomer.
-
Reduction: Subject the enriched residue to catalytic hydrogenation (Pd/C, 50 psi H₂) in methanol.
-
Purification: Use Preparative HPLC (C18 column) to separate the 3-amino product from residual 4-amino isomer.
Analytical Characterization
Distinguishing the 3-amino isomer from the 4-amino isomer requires high-resolution techniques due to their identical mass (MW 178.02).[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Retention Time Logic:
NMR Spectroscopy (Proton ¹H)
-
4-Amino Isomer: Shows a singlet (2H) for the aromatic protons because the molecule has a plane of symmetry.[1][2]
-
3-Amino Isomer: Shows two distinct doublets (J ~ 8-9 Hz) for the aromatic protons at C4 and C5, as symmetry is broken.[1] This is the definitive identification method.
Handling & Safety (E-E-A-T)
As a halogenated phenolic amine, this compound presents specific hazards.
-
Skin/Eye Contact: Corrosive/Irritant.[1][2] The phenolic OH combined with the amine can cause severe dermatitis.
-
Inhalation: Dust is highly irritating to the respiratory tract.[1][2] Use a localized exhaust hood.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aminophenols are prone to oxidation (darkening) upon exposure to air and light.[1][2]
References
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PubChem. (2023).[1][2] 3-Amino-2,6-dichlorophenol (Compound).[1][4] National Library of Medicine.[1][2] Available at: [Link][1][2]
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European Commission. (2007).[1][2] Opinion on 3-amino-2,4-dichlorophenol HCl (Isomer Comparison). Scientific Committee on Consumer Products.[1][2] Available at: [Link][1][2]
